molecular formula C10H14N2O4S2 B2839749 Methyl 3-(piperazin-1-ylsulfonyl)thiophene-2-carboxylate CAS No. 940995-21-1

Methyl 3-(piperazin-1-ylsulfonyl)thiophene-2-carboxylate

Cat. No.: B2839749
CAS No.: 940995-21-1
M. Wt: 290.35
InChI Key: OXJRZGREVONVSQ-UHFFFAOYSA-N
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Description

Methyl 3-(piperazin-1-ylsulfonyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C10H14N2O4S2 and a molecular weight of 290.36 g/mol . This compound is characterized by the presence of a thiophene ring, a piperazine moiety, and a sulfonyl group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of Methyl 3-(piperazin-1-ylsulfonyl)thiophene-2-carboxylate typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control.

Chemical Reactions Analysis

Methyl 3-(piperazin-1-ylsulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, where different substituents can be introduced.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux conditions).

Scientific Research Applications

Methyl 3-(piperazin-1-ylsulfonyl)thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Methyl 3-(piperazin-1-ylsulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity towards certain biological targets.

Comparison with Similar Compounds

Similar compounds to Methyl 3-(piperazin-1-ylsulfonyl)thiophene-2-carboxylate include:

    Methyl 3-(piperazin-1-yl)thiophene-2-carboxylate: Lacks the sulfonyl group, which may result in different biological activities and chemical reactivity.

    Methyl 3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate: Contains a morpholine ring instead of piperazine, which can alter its pharmacokinetic properties.

    Methyl 3-(piperidin-1-ylsulfonyl)thiophene-2-carboxylate: Features a piperidine ring, which may affect its binding interactions and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-piperazin-1-ylsulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S2/c1-16-10(13)9-8(2-7-17-9)18(14,15)12-5-3-11-4-6-12/h2,7,11H,3-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJRZGREVONVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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